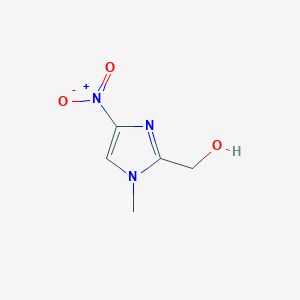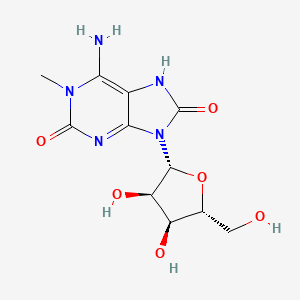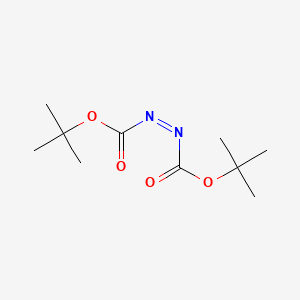![molecular formula C10H10N2O2S B12969431 Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that features a benzothiazole ring fused with an amino group and an ethyl ester. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzothiazole moiety is known for its biological activity, making derivatives like this compound valuable in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions to form the benzothiazole ring. The reaction proceeds as follows:
Starting Materials: 2-aminothiophenol and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Cyclization: The nucleophilic attack of the amino group on the bromoacetate leads to the formation of the benzothiazole ring, followed by esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste minimization, are critical aspects of the industrial process to make it economically viable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the biological activity of the benzothiazole ring.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The compound’s structure allows for modifications that can enhance its pharmacological profile.
Industry: Utilized in the development of dyes, pigments, and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate in biological systems involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting proliferation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:
Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: Differing position of the carboxylate group, which can influence its biological activity and chemical properties.
2-Aminobenzothiazole: Lacks the ester group, making it less versatile in synthetic applications but still valuable for its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H10N2O2S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
ethyl 5-amino-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2,11H2,1H3 |
InChI-Schlüssel |
ZQJLQBKLHSUHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)

![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)

![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)


![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
